

The Role of CRT0105950 in Cytoskeleton Dynamics: An In-depth Technical Guide

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Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816

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Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinases (LIMK1 and LIMK2), which are pivotal regulators of cytoskeletal dynamics. The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling cell motility, and ensuring proper intracellular organization. Its dynamic nature is tightly controlled by a host of regulatory proteins, among which the LIMK family plays a central role. By modulating the activity of key cytoskeletal proteins, **CRT0105950** offers a powerful tool to investigate the intricate processes governed by LIM kinases and presents a promising avenue for therapeutic intervention in diseases characterized by aberrant cytoskeletal function, such as cancer. This technical guide provides a comprehensive overview of **CRT0105950**, detailing its mechanism of action, its effects on cytoskeletal components, and the experimental protocols to assess its activity.

Mechanism of Action: Targeting the LIMK-Cofilin Axis

The primary mechanism of action of **CRT0105950** is the direct inhibition of the kinase activity of both LIMK1 and LIMK2. LIM kinases are serine/threonine kinases that phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins. Cofilin is a key regulator of actin dynamics, promoting the disassembly of actin filaments. Phosphorylation of

cofilin on serine-3 by LIMK abrogates its actin-binding and severing activity, leading to the stabilization and accumulation of F-actin stress fibers.

By inhibiting LIMK, **CRT0105950** prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, dephosphorylated state. This leads to increased actin filament disassembly, resulting in a more dynamic actin cytoskeleton. Beyond its effects on the actin cytoskeleton, **CRT0105950** has also been shown to impact microtubule dynamics, evidenced by an increase in α -tubulin acetylation, a marker of stable microtubules.

Quantitative Data

The following tables summarize the key quantitative data for **CRT0105950** from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Reference
LIMK1	0.3	
LIMK2	1	

Table 2: Cellular Activity

Cell Line	Assay	EC50 / Effect	Reference
A549	Inhibition of Cofilin Phosphorylation	Dose-dependent decrease	
A549	Increase in α -Tubulin Acetylation	Dose-dependent increase	
MCF7	Inhibition of Cofilin Phosphorylation	EC50 ~2-fold less potent than LIMKi	
MDAMB231	Inhibition of Cofilin Phosphorylation	Dose-dependent decrease	
MDAMB231	Matrigel Invasion	Significant inhibition at 3 μ M	
656 Cancer Cell Lines	Cell Viability	EC50 values range from 0.3-10 μ M	

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **CRT0105950**.

In Vitro LIMK Kinase Assay

This protocol describes a common method to determine the in vitro potency of **CRT0105950** against LIMK1 and LIMK2.

Materials:

- Recombinant human LIMK1 and LIMK2 enzymes
- Cofilin (substrate)
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

- **CRT0105950**
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 96-well or 384-well plates

Procedure:

- Prepare serial dilutions of **CRT0105950** in DMSO and then dilute in kinase assay buffer.
- Add the diluted **CRT0105950** or vehicle control (DMSO) to the wells of the assay plate.
- Add the LIMK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
- Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-Cofilin and Acetylated-Tubulin

This protocol details the procedure to assess the effect of **CRT0105950** on the phosphorylation of cofilin and the acetylation of α -tubulin in cultured cells.

Materials:

- Cell culture medium and supplements
- Selected cancer cell lines (e.g., A549, MDAMB231)

- **CRT0105950**

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-cofilin (Ser3)
 - Mouse anti-cofilin
 - Mouse anti-acetylated- α -tubulin
 - Mouse anti- α -tubulin
 - Loading control antibody (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **CRT0105950** or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.

- Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Quantify the band intensities and normalize the levels of phospho-cofilin to total cofilin and acetylated- α -tubulin to total α -tubulin.

Matrigel Invasion Assay

This protocol describes an in vitro assay to evaluate the effect of **CRT0105950** on the invasive potential of cancer cells.

Materials:

- Transwell inserts with 8.0 μ m pore size polycarbonate membranes
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Cell culture medium with a chemoattractant (e.g., 10% FBS)
- **CRT0105950**

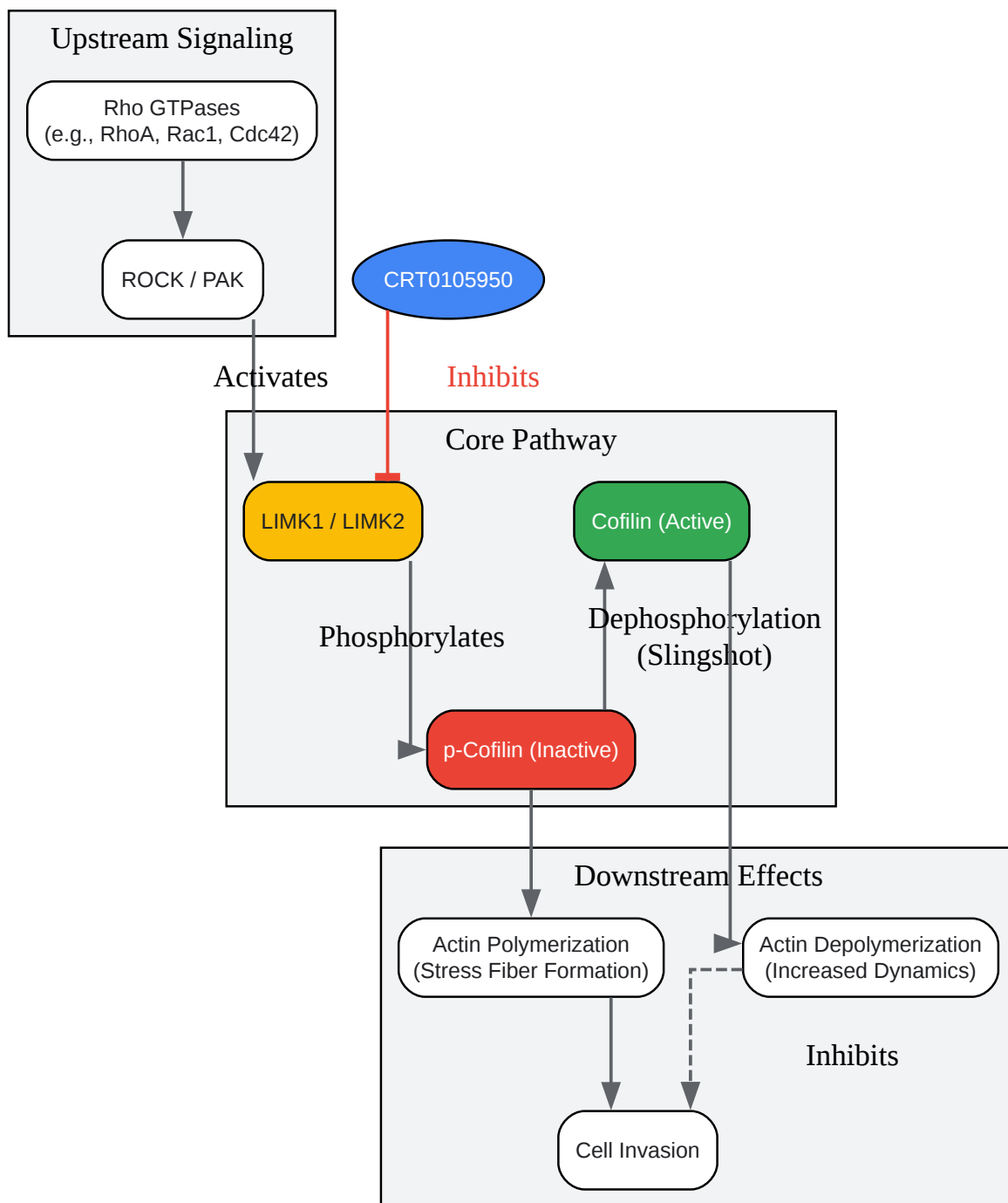
- Cotton swabs
- Methanol
- Crystal violet staining solution
- Microscope

Procedure:

- Thaw Matrigel on ice and dilute it with cold serum-free medium.
- Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
- Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of **CRT0105950** or vehicle control.
- Seed the cells into the upper chamber of the Matrigel-coated inserts.
- Fill the lower chamber with medium containing a chemoattractant.
- Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
- After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol.
- Stain the fixed cells with crystal violet.
- Count the number of stained, invaded cells in several random fields under a microscope.
- Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

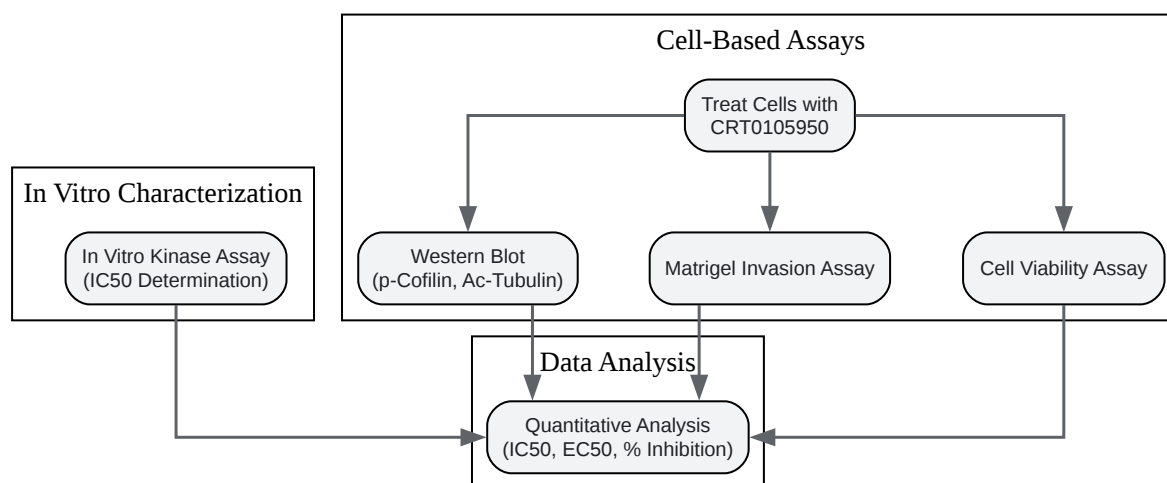
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving **CRT0105950** and a typical experimental workflow for its characterization.



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Caption: The Rho-LIMK-Cofilin signaling pathway and the inhibitory action of **CRT0105950**.



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Caption: Experimental workflow for characterizing the activity of **CRT0105950**.

Conclusion

CRT0105950 is a valuable research tool for dissecting the complex roles of LIM kinases in regulating the cytoskeleton. Its high potency and selectivity make it an ideal probe for studying the downstream consequences of LIMK inhibition in various cellular contexts. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of **CRT0105950** on actin and microtubule dynamics, cell migration, and invasion. Further studies utilizing **CRT0105950** will undoubtedly continue to unravel the intricate mechanisms by which the cytoskeleton is regulated and how its dysregulation contributes to diseases such as cancer, paving the way for the development of novel therapeutic strategies targeting the LIMK pathway.

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